![molecular formula C28H20Cl8N10O8Zn B13762796 zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride CAS No. 63224-47-5](/img/structure/B13762796.png)
zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes diazonium and nitrophenyl groups, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride typically involves multiple steps. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with 2,5-dimethoxyaniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are often carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, reduction of the nitro group results in the formation of an amine, while substitution reactions can yield various substituted aromatic compounds .
Applications De Recherche Scientifique
Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the nitrophenyl group but lacks the diazonium functionality.
4-Chloro-2-nitrophenol: Similar structure but with fewer chlorine atoms.
2-Chloro-4-nitrophenol: Another chlorinated nitrophenol with different substitution patterns.
Uniqueness
Zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride is unique due to its combination of diazonium and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds cannot fulfill .
Propriétés
Numéro CAS |
63224-47-5 |
|---|---|
Formule moléculaire |
C28H20Cl8N10O8Zn |
Poids moléculaire |
973.5 g/mol |
Nom IUPAC |
zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C14H10Cl2N5O4.4ClH.Zn/c2*1-24-12-6-11(13(25-2)5-10(12)18-17)19-20-14-8(15)3-7(21(22)23)4-9(14)16;;;;;/h2*3-6H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
ZZIMMRVDVBVWKL-UHFFFAOYSA-J |
SMILES canonique |
COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


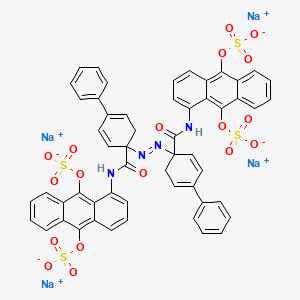

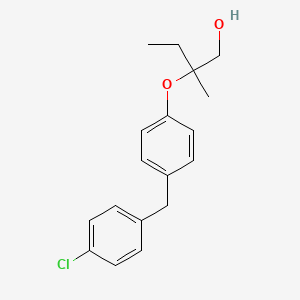
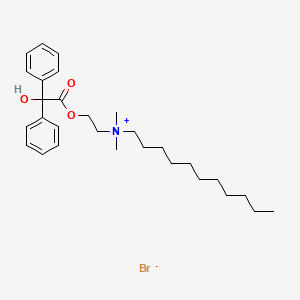

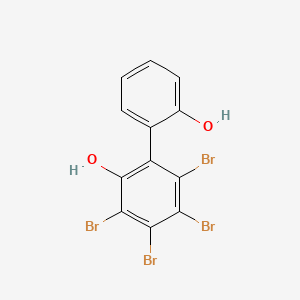
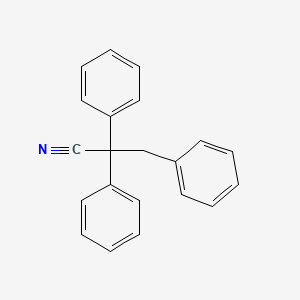
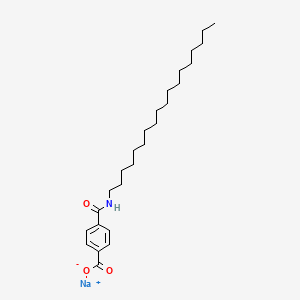
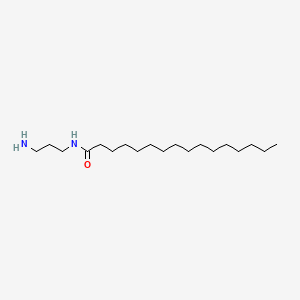
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)
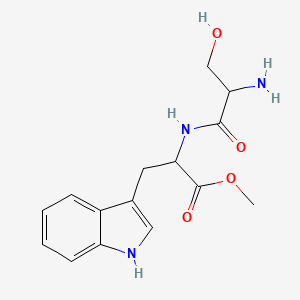
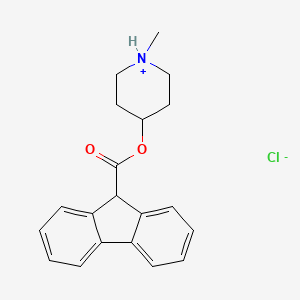
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

